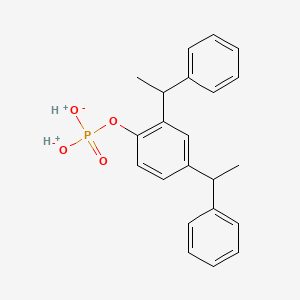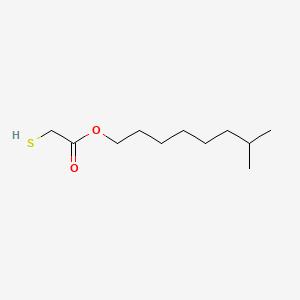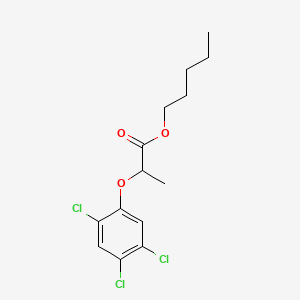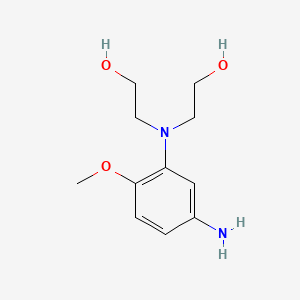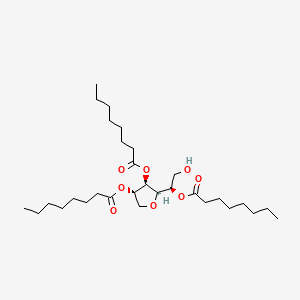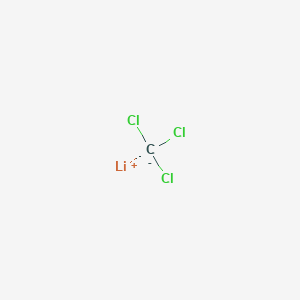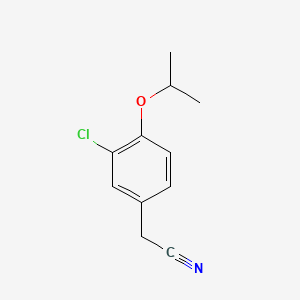
5-Sulphoisophthalic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulphoisophthalic acid, potassium salt is a chemical compound with the molecular formula C8H3K3O7S and a molecular weight of 360.47 g/mol . It is a derivative of isophthalic acid, where a sulfonic acid group is introduced at the 5-position of the benzene ring, and potassium ions replace the hydrogen atoms of the carboxylic acid groups. This compound is known for its applications in various fields, including catalysis, gas storage, magnetic materials, and luminescence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Sulphoisophthalic acid, potassium salt typically involves the sulfonation of isophthalic acid followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Isophthalic acid is reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.
Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized with potassium hydroxide to form the potassium salt
Industrial Production Methods: In industrial settings, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Sulphoisophthalic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
5-Sulphoisophthalic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Sulphoisophthalic acid, potassium salt involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, enhancing reaction rates and selectivity. The sulfonic acid group provides strong binding sites for metal ions, while the carboxylate groups offer additional coordination sites .
Comparaison Avec Des Composés Similaires
5-Sulfoisophthalic acid, sodium salt: Similar in structure but with sodium ions instead of potassium.
5-Sulfoisophthalic acid, rubidium salt: Contains rubidium ions, offering different properties in terms of solubility and reactivity
Uniqueness: 5-Sulphoisophthalic acid, potassium salt is unique due to its specific ionic composition, which can influence its solubility, reactivity, and coordination behavior. The potassium ions provide distinct properties compared to other metal ions, making it suitable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
71872-94-1 |
|---|---|
Formule moléculaire |
C8H3K3O7S |
Poids moléculaire |
360.47 g/mol |
Nom IUPAC |
tripotassium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.3K/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
Clé InChI |
ZFTDWYZXSHNGBO-UHFFFAOYSA-K |
SMILES canonique |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
